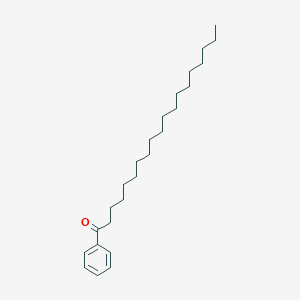

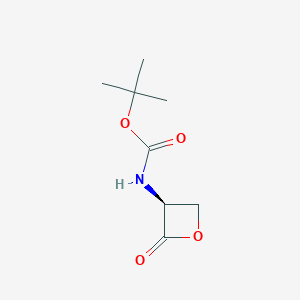

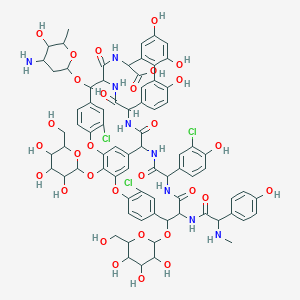

![molecular formula C18H24Cl2N2O3 B020759 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione CAS No. 108708-01-6](/img/structure/B20759.png)

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione, also known as BCNU or Carmustine, is an alkylating agent that has been used for the treatment of various types of cancers. It belongs to the group of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors.

Mecanismo De Acción

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione works by forming covalent bonds with the DNA of cancer cells, which leads to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione also inhibits the activity of enzymes involved in DNA repair, further enhancing its cytotoxic effects.

Efectos Bioquímicos Y Fisiológicos

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress, which can lead to the formation of reactive oxygen species (ROS). 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has also been shown to affect the activity of various enzymes, including glutathione peroxidase and superoxide dismutase. These effects can lead to cellular damage and ultimately cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It has a high degree of solubility in aqueous solutions, which makes it easy to prepare for use in cell culture experiments. It also has a long half-life, which allows for sustained exposure of cells to the drug. However, 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several limitations as well. It is highly toxic and can be difficult to handle safely. It also has a narrow therapeutic window, which means that it can be difficult to achieve effective doses without causing significant toxicity.

Direcciones Futuras

There are several areas of research that could be explored in the future with regards to 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione. One potential area of research is the development of new formulations of the drug that could improve its efficacy and reduce its toxicity. Another area of research is the investigation of the use of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for further research into the mechanisms of action of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione in order to better understand how it works and how it can be optimized for use in the treatment of cancer.

Métodos De Síntesis

The synthesis of 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 1,4-butanediol with phosgene to form 1,4-bis(chloroformate)butane. This intermediate is then reacted with 4-butoxyaniline to form 1-(4-butoxyphenyl)-4,4-bis(chloroformate)butane. The final product is obtained by reacting this intermediate with pyrrolidine-2,5-dione.

Aplicaciones Científicas De Investigación

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancers, including brain, lung, and breast cancers. 3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has been found to be effective in inhibiting the growth of cancer cells by damaging their DNA. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Propiedades

Número CAS |

108708-01-6 |

|---|---|

Nombre del producto |

3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |

Fórmula molecular |

C18H24Cl2N2O3 |

Peso molecular |

387.3 g/mol |

Nombre IUPAC |

3-[bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C18H24Cl2N2O3/c1-2-3-12-25-15-6-4-14(5-7-15)22-17(23)13-16(18(22)24)21(10-8-19)11-9-20/h4-7,16H,2-3,8-13H2,1H3 |

Clave InChI |

AOTRTXDZUKMARS-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCCl)CCCl |

SMILES canónico |

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCCl)CCCl |

Sinónimos |

3-(N,N-bis(2-chloroethyl)amino)-1-(4'-n-butoxyphenyl)pyrollidine-2,5-dione 3-NBCBPD alpha-(N,N-(bis(2-chloroethyl))amino)-N-(4-n-butoxyphenyl)pyrrolidin-2,5-dione CEABPD |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

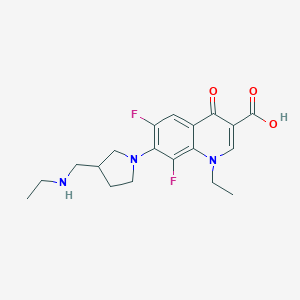

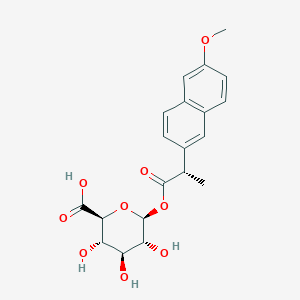

![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)